(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-3-24-14-8-13(18-11-19-14)16(23)22-6-4-21(5-7-22)15-12(2)9-17-10-20-15/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYBXBPPHSNZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=NC=NC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Ethoxypyrimidine Moiety: The ethoxypyrimidine moiety can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.
Formation of the Methylpyrimidine Moiety: The methylpyrimidine moiety can be synthesized by reacting 2,4-diamino-6-methylpyrimidine with an appropriate aldehyde or ketone.
Coupling Reaction: The two pyrimidine moieties are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The ethoxypyrimidine group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : Piperazine derivatives react with 6-chloropyrimidine intermediates in the presence of DIPEA (N,N-diisopropylethylamine) to form the piperazine-linked pyrimidine scaffold. A representative protocol involves refluxing in toluene at 110°C for 12 hours, achieving yields of 68–72% .
-
Ethoxy group displacement : The ethoxy substituent can be replaced with other nucleophiles (e.g., thiols or amines) using LiHMDS (lithium hexamethyldisilazide) in THF at −78°C, though this requires strict anhydrous conditions .
Acylation of the Piperazine Nitrogen
The piperazine nitrogen participates in acylation reactions to introduce the methanone group:
-
Reagent : Isobenzofuran-1(3H)-one derivatives react with piperazine intermediates in dichloromethane (DCM) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
-
Conditions : Room temperature, 4-hour reaction time, yielding 80–85% product purity after column chromatography .
Table 1: Acylation Reaction Optimization
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DCM | 25°C | 85 | 98 |
| EDCI | DMF | 40°C | 72 | 92 |
| DCC | THF | 0°C | 65 | 88 |
Cyclization to Form Bicyclic Derivatives
Intramolecular cyclization enhances structural complexity:
-
Aldol condensation : A strong base like t-BuOK (potassium tert-butoxide) in toluene induces cyclization at 80°C, forming fused pyrimidine-piperazine systems. This step is critical for generating bioactive analogs .
-
Hydrazine-mediated cyclization : Refluxing with hydrazine hydrate in ethanol produces triazole or pyrazole rings fused to the pyrimidine core, with yields up to 75% .
Functional Group Interconversion
-
Ethoxy to hydroxyl : Acidic hydrolysis with HCl (6N) in dioxane/water (1:1) at 60°C converts the ethoxy group to a hydroxyl, though this reduces solubility .
-
Methylpyrimidine oxidation : The 5-methyl group on the pyrimidine ring is oxidized to a carboxylic acid using KMnO₄ in aqueous H₂SO₄ , enabling further derivatization .
Stability Under Pharmacological Conditions
-
pH-dependent degradation : The compound remains stable at pH 4–7 but undergoes hydrolysis at pH > 8 , forming a pyrimidine-4-ol derivative.
-
Thermal stability : Decomposition begins at 220°C, as confirmed by TGA (thermogravimetric analysis) .
Key Research Findings
-
Stereoelectronic effects : Electron-withdrawing groups on the pyrimidine ring enhance electrophilicity, facilitating nucleophilic attacks at C4 .
-
Piperazine flexibility : The piperazine moiety’s conformational flexibility allows for diverse binding modes in kinase inhibition assays .
-
Solubility challenges : The ethoxy group improves solubility in DMSO (>50 mg/mL) but reduces bioavailability in aqueous media .
This compound’s reactivity profile underscores its utility as a scaffold for developing kinase inhibitors or anti-inflammatory agents, though further optimization of stability and solubility is warranted.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The methanone moiety enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including variations of the target compound, showing promising results against breast and lung cancer cell lines. The mechanism was primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Properties
Pyrimidine derivatives have been extensively studied for their antimicrobial activity. The presence of the piperazine ring is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.
Case Study:
Research conducted by Giraud et al. demonstrated that derivatives of pyrimidine compounds showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted structure-activity relationships (SAR) that suggest modifications in the substituents can lead to improved antimicrobial potency.
Neuropharmacological Applications
The piperazine component of this compound is known for its ability to modulate neurotransmitter systems, making it a candidate for neuropharmacological research.
Case Study:
A study investigated the effects of similar piperazine-containing compounds on serotonin receptors, revealing potential anxiolytic properties. This finding suggests that modifications to the pyrimidine structure could yield new treatments for anxiety disorders.
Data Tables
Mechanism of Action
The mechanism of action of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Their Impact
Table 1: Key Structural and Functional Comparisons
| Compound Name | Pyrimidine Substituents | Piperazine Substituents | Key Properties | References |
|---|---|---|---|---|
| (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone | Ethoxy, 5-methylpyrimidine | 5-methylpyrimidin-4-yl | Enhanced π-π stacking; moderate lipophilicity (logP ~2.8) | |
| {1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)piperazinyl]methanone | 4-Ethylphenoxy | 3-methylphenyl | Higher steric bulk; logP ~3.5 due to ethylphenoxy | |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | Trifluoromethylphenyl | Pyrazole | Increased lipophilicity (logP ~4.1); improved metabolic stability | |
| 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one | Chloro, triazolylphenyl | Ethanonyl | High reactivity (chloro group); logP ~3.9; potential CYP450 interactions |
Pharmacological and Physicochemical Properties
- Lipophilicity: The ethoxy group in the target compound reduces logP (~2.8) compared to trifluoromethyl (logP ~4.1 in compound 5) or ethylphenoxy (logP ~3.5 in ), enhancing aqueous solubility .
- Binding Interactions : Dual pyrimidine rings in the target compound facilitate π-π stacking with aromatic residues in target proteins, contrasting with the pyrazole or triazole systems in analogues .
- Metabolic Stability : Methylpyrimidine substituents may reduce oxidative metabolism compared to trifluoromethyl groups, which are prone to defluorination .
Q & A
Q. What synthetic strategies are recommended for preparing (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
A modular approach involving coupling of pyrimidine and piperazine derivatives is commonly employed. For example, a similar compound, {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone, was synthesized via refluxing a piperazine intermediate with sulfonyl chlorides in ethylene dichloride (5 mL) with triethylamine (0.003 mmol) for 3 hours . Optimization may involve adjusting solvent polarity (e.g., dichloromethane or pyridine) and reaction time . Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol) is critical for isolating high-purity products.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions on pyrimidine and piperazine rings.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (LC-MS/HRMS): Electrospray ionization (ESI) in positive mode to verify molecular weight (e.g., expected [M+H]+ ion).
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Q. How should researchers design preliminary biological activity assays for this compound?
Initial screens should focus on target-specific assays:
- Enzyme Inhibition: Test against kinases or proteases (e.g., IC50 determination using fluorescence-based assays).
- Cytotoxicity: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Anti-microbial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can computational tools aid in optimizing the compound’s pharmacokinetic properties?
- Molecular Docking (AutoDock Vina, Glide): Predict binding affinity to target proteins (e.g., kinases) by modeling interactions between the ethoxy-pyrimidine moiety and hydrophobic pockets .
- ADMET Prediction (SwissADME, pkCSM): Assess logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For example, trifluoromethyl groups in similar compounds enhance metabolic stability .
- Quantum Mechanics (QM) Calculations (Gaussian): Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and compare IC50 values across assays .
- Orthogonal Assays: Validate anti-proliferative activity using both 2D cell monolayers and 3D spheroid models to address discrepancies in potency .
- Metabolic Profiling: Use liver microsomes or hepatocytes to identify metabolites that may explain inter-study variability in efficacy .
Q. How can synthetic challenges, such as low yields in piperazine coupling steps, be addressed?
- Catalytic Optimization: Introduce coupling agents (e.g., HATU, EDCI) or catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
- Protection/Deprotection Strategies: Temporarily protect reactive amines (e.g., Boc groups) during pyrimidine functionalization .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .
Q. What advanced analytical techniques are recommended for studying degradation pathways under stress conditions?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2O2).
- LC-HRMS/MS: Identify degradation products (e.g., hydrolysis of the ethoxy group to hydroxyl derivatives) and propose degradation mechanisms .
- X-ray Diffraction (XRD): Compare crystal structures of the parent compound and degradation byproducts to assess stability .
Methodological Notes
- Synthesis: Prioritize anhydrous conditions and inert atmospheres (N2/Ar) for moisture-sensitive reactions .
- Data Reproducibility: Include internal controls (e.g., reference inhibitors) in bioassays and report mean ± SD from triplicate experiments .
- Ethical Compliance: Adhere to institutional guidelines for handling biohazardous materials and disposal of organic waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
